molecular formula C22H38N6O7 B12540026 L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine CAS No. 821772-86-5

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine

Cat. No.: B12540026
CAS No.: 821772-86-5
M. Wt: 498.6 g/mol
InChI Key: KSUHXBQSBAQXHF-QXKUPLGCSA-N
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Description

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine is a peptide compound composed of five amino acids: leucine, proline, glutamine, alanine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with intact disulfide bonds.

Scientific Research Applications

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine: Similar in structure but with different amino acid sequences.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which confers distinct biological properties and potential applications. Its combination of leucine, proline, glutamine, and alanine residues allows for unique interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

CAS No.

821772-86-5

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C22H38N6O7/c1-11(2)10-14(23)21(33)28-9-5-6-16(28)20(32)27-15(7-8-17(24)29)19(31)25-12(3)18(30)26-13(4)22(34)35/h11-16H,5-10,23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

KSUHXBQSBAQXHF-QXKUPLGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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